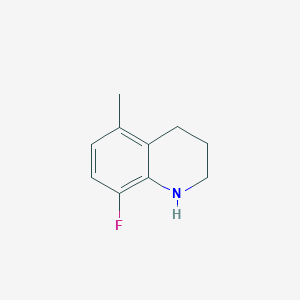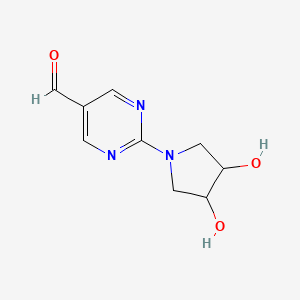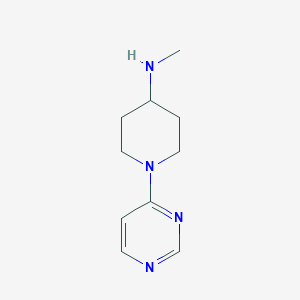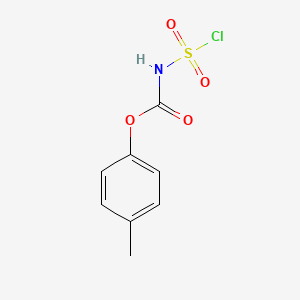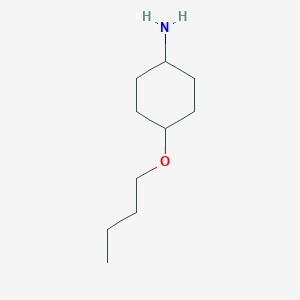
(1R,4r)-4-butoxycyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,4r)-4-butoxycyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a butoxy group at the 4-position and an amine group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-4-butoxycyclohexan-1-amine typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under heat to form the cyclohexane structure.
Introduction of the Butoxy Group: The butoxy group can be introduced via a nucleophilic substitution reaction. This involves reacting cyclohexanol with butyl bromide in the presence of a base such as sodium hydroxide.
Amination: The final step involves the introduction of the amine group. This can be achieved through reductive amination, where the ketone group on the cyclohexane ring is converted to an amine using a reducing agent like sodium borohydride in the presence of an amine source.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
(1R,4r)-4-butoxycyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the butoxy group with other functional groups, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Sodium hydroxide (NaOH), butyl bromide (C₄H₉Br)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
(1R,4r)-4-butoxycyclohexan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1R,4r)-4-butoxycyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its structure and the nature of the target. The pathways involved can include signal transduction, metabolic regulation, and cellular communication.
Comparación Con Compuestos Similares
Similar Compounds
(1R,4R)-4-(tert-butoxycarbonylamino)cyclopent-2-enecarboxylic acid: This compound has a similar cyclohexane structure but with different functional groups, leading to distinct chemical properties and applications.
(1R,4R)-4-(3,3-dimethylureido)cyclohexylacetic acid: Another similar compound with a cyclohexane ring, used in medicinal chemistry for its unique biological activities.
Uniqueness
(1R,4r)-4-butoxycyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. Its butoxy and amine groups provide versatility in chemical synthesis and biological interactions, making it a valuable compound in various research fields.
Propiedades
Fórmula molecular |
C10H21NO |
|---|---|
Peso molecular |
171.28 g/mol |
Nombre IUPAC |
4-butoxycyclohexan-1-amine |
InChI |
InChI=1S/C10H21NO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h9-10H,2-8,11H2,1H3 |
Clave InChI |
VWXGSRPBFUGHQR-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1CCC(CC1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


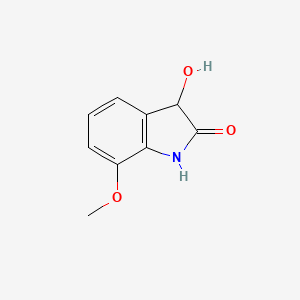
![2-{2-Thia-5-azabicyclo[2.2.1]heptan-5-yl}pyrimidine-5-carbaldehyde](/img/structure/B13158865.png)

![3-{[1-(Bromomethyl)cyclobutyl]methyl}oxolane](/img/structure/B13158871.png)
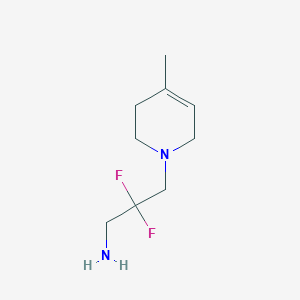
![1-[(3R)-piperidin-3-yl]-3-(propan-2-yl)urea](/img/structure/B13158890.png)
![6-(1-Methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyrazine-3-carbaldehyde](/img/structure/B13158891.png)
![{3-Ethylimidazo[1,5-a]pyridin-1-yl}methanol](/img/structure/B13158894.png)
